molecular formula C14H28N2O6 B14499036 N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide CAS No. 64165-37-3

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide

Cat. No.: B14499036
CAS No.: 64165-37-3
M. Wt: 320.38 g/mol
InChI Key: MVHRZQPHASWUSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:

C2H4(NH2)2+4C3H6OC14H32N2O4\text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{C}_3\text{H}_6\text{O} \rightarrow \text{C}_{14}\text{H}_{32}\text{N}_2\text{O}_4 C2​H4​(NH2​)2​+4C3​H6​O→C14​H32​N2​O4​

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .

Properties

CAS No.

64165-37-3

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide

InChI

InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3

InChI Key

MVHRZQPHASWUSL-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O

Origin of Product

United States

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